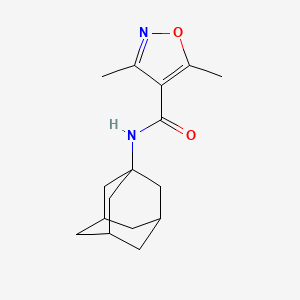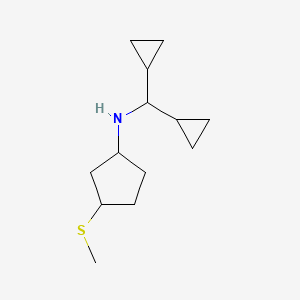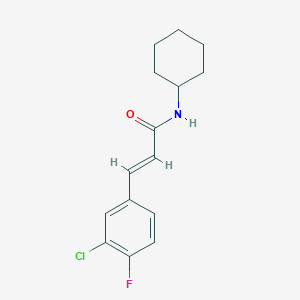
(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme called GABA transaminase (GABA-T). It is a synthetic compound that has shown promising results in scientific research for the treatment of various neurological disorders.
作用機序
The mechanism of action of (E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide involves the inhibition of GABA-T, which is an enzyme that breaks down GABA in the brain. By inhibiting GABA-T, this compound increases the levels of GABA in the brain, which helps to reduce neuronal excitability. This mechanism of action is similar to that of other anti-epileptic drugs such as valproic acid and vigabatrin.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of GABA in the brain, which has several biochemical and physiological effects. It helps to reduce neuronal excitability, which can prevent seizures in epilepsy patients. It also has anxiolytic and anti-addictive effects, which makes it a potential candidate for the treatment of anxiety and addiction disorders.
実験室実験の利点と制限
(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA-T, which makes it a valuable tool for studying the role of GABA in various neurological disorders. It also has good bioavailability and can be administered orally, which makes it easy to use in animal studies.
However, there are also some limitations to using this compound in lab experiments. It is a synthetic compound that requires expertise in organic chemistry for its synthesis. It is also relatively expensive compared to other GABA-T inhibitors, which may limit its use in some studies.
将来の方向性
There are several future directions for the research on (E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide. One potential direction is to study its efficacy in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to develop more potent and selective GABA-T inhibitors that can be used in combination with this compound for enhanced therapeutic effects.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research for the treatment of various neurological disorders. Its mechanism of action involves the inhibition of GABA-T, which increases the levels of GABA in the brain and reduces neuronal excitability. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on this compound, which may lead to the development of new and improved treatments for neurological disorders.
合成法
(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide can be synthesized by reacting 3-chloro-4-fluoroaniline with cyclohexylisocyanate in the presence of a catalyst. The resulting intermediate is then reacted with acryloyl chloride to yield this compound. The synthesis of this compound is a complex and multi-step process that requires expertise in organic chemistry.
科学的研究の応用
(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to reduce neuronal excitability. This makes this compound a potential candidate for the treatment of epilepsy, which is characterized by abnormal neuronal excitability.
特性
IUPAC Name |
(E)-3-(3-chloro-4-fluorophenyl)-N-cyclohexylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO/c16-13-10-11(6-8-14(13)17)7-9-15(19)18-12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,18,19)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOGZAZZGXXGNJ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C=CC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C=C/C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(difluoromethoxy)-3-fluorophenyl]-5-methyl-1-phenylpyrazole-3-carboxamide](/img/structure/B7635703.png)
![Oxolan-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B7635704.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7635710.png)
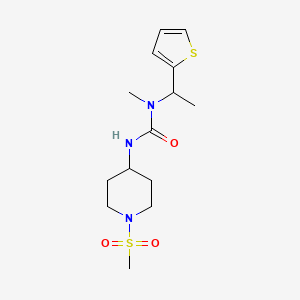
![(3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7635715.png)

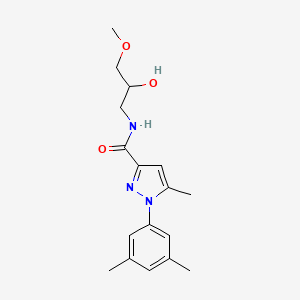
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2,3-dimethylanilino)ethanone](/img/structure/B7635740.png)
![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline](/img/structure/B7635746.png)
![1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7635759.png)
![2-(4-chlorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B7635765.png)
